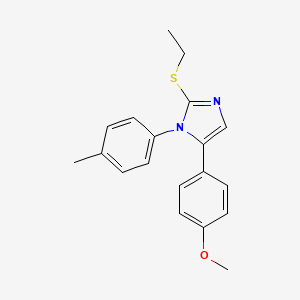

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-4-23-19-20-13-18(15-7-11-17(22-3)12-8-15)21(19)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVSCFSIOQEMGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde, p-toluidine, and ethylthioacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features an imidazole ring with an ethylthio group, a methoxyphenyl group, and a p-tolyl group. Its molecular formula is , with a molecular weight of approximately 293.37 g/mol. The imidazole ring is integral to its reactivity and biological activity, allowing for interactions with various molecular targets.

Chemistry

- Building Block for Synthesis : 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole serves as an important intermediate in organic synthesis. Its unique functional groups facilitate the creation of more complex organic molecules, making it valuable in the development of new materials and compounds.

- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. This versatility allows it to be tailored for specific applications in synthetic chemistry.

Biology

- Biological Activity : Research indicates that this compound may exhibit potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Its structural similarity to histidine suggests that it can effectively bind to protein molecules, enhancing its pharmacological potential .

- Drug Discovery : The compound is being investigated as a lead candidate in drug discovery efforts aimed at treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets positions it as a promising candidate for further development in medicinal chemistry .

Medicine

- Therapeutic Potential : Studies have shown that imidazole derivatives often possess antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications in 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole may enhance these activities, making it suitable for therapeutic applications .

- Mechanism of Action : The compound's mechanism of action may involve modulation of enzyme activity or receptor interactions, influenced by the presence of the ethylthio and methoxyphenyl groups. This can lead to selective binding and enhanced efficacy against specific biological targets.

Industry

- Specialty Chemicals : Due to its unique chemical properties, 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is utilized in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity allows for the development of formulations tailored to specific industrial needs.

Case Study 1: Anticancer Activity

Research has demonstrated that modifications on the imidazole ring can significantly enhance anticancer activity. In vitro studies showed that derivatives similar to 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole exhibited cytotoxic effects against various cancer cell lines. The presence of the ethylthio group was found to increase potency compared to other derivatives lacking this moiety .

Case Study 2: Enzyme Inhibition

Another study focused on the compound’s role as an enzyme inhibitor. It was tested against specific enzymes involved in metabolic pathways related to cancer progression. Results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in metabolic regulation .

Wirkmechanismus

The mechanism of action of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and methoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Imidazole Derivatives

The following table summarizes key structural and functional differences between 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole and related compounds:

*Calculated based on substituent contributions.

Pharmacological Potential

- ALOX15 Inhibition: Compound 2 shows substrate-selective inhibition of linoleic acid oxygenation, suggesting the target compound may share similar mechanisms .

- Antimicrobial Activity : Thioether-linked imidazoles (e.g., ) display broad-spectrum activity against Gram-positive bacteria, attributed to membrane disruption via hydrophobic interactions .

Biologische Aktivität

2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by its unique functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound's structure features an imidazole ring substituted with an ethylthio group, a methoxyphenyl group, and a p-tolyl group. The synthesis typically involves the condensation of 4-methoxybenzaldehyde, p-toluidine, and ethylthioacetic acid under reflux conditions in solvents like ethanol or methanol, followed by purification methods such as recrystallization or column chromatography.

The biological activity of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is hypothesized to arise from its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which may enhance binding to enzymes or receptors involved in critical biological pathways. The presence of the ethylthio and methoxyphenyl groups can influence the compound's selectivity and affinity for these targets.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a related imidazole derivative exhibited significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cells. The compound induced apoptosis by modulating the expression of key proteins involved in apoptosis regulation, such as increasing Bax and decreasing Bcl-2 levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23-46 |

| 4f | SGC-7901 | 2.96 | - |

| 4f | HeLa | 3.24 | - |

In this study, compound 4f was notably more potent than standard chemotherapy agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating its potential as a lead candidate for further drug development .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been explored. Although specific data on 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is limited, related compounds have shown promising results against a range of pathogens. For example, certain derivatives displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the imidazole structure can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 0.22 |

| Derivative B | Escherichia coli | 0.25 |

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives similar to 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole:

- Study on Apoptosis Induction : One study demonstrated that treatment with a closely related imidazole derivative resulted in a significant increase in apoptosis rates in HeLa cells when compared to control treatments . This study utilized Hoechst/PI double staining techniques to quantify apoptotic cells.

- In Vivo Efficacy : Another investigation focused on the in vivo effects of imidazole derivatives on tumor growth in animal models, showing reduced tumor sizes compared to untreated controls, further supporting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(ethylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, and how are impurities minimized?

- Answer : The synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., glyoxal derivatives) and thiol-alkylation. For example:

- Step 1 : Condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with ammonium acetate to form the imidazole core.

- Step 2 : Introduction of the ethylthio group via nucleophilic substitution using ethanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity (>95%). Impurities like unreacted thiols or byproducts are monitored via TLC and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, p-tolyl methyl at δ 2.3 ppm). NOESY detects spatial proximity of aromatic groups .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 379.14) and fragmentation patterns .

- IR : Stretching vibrations for C-S (650–750 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

- Answer : The ethylthio group is susceptible to oxidation, forming sulfoxides or sulfones with H₂O₂ or mCPBA. Hydrolysis under acidic/basic conditions may cleave the imidazole ring. Stability studies (e.g., 24-hour exposure to pH 2–12 buffers) are monitored via HPLC. Antioxidants (e.g., BHT) are added to storage solutions to prevent degradation .

Advanced Research Questions

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The 4-methoxyphenyl group shows π-π stacking with aromatic residues, while the ethylthio group may occupy hydrophobic pockets .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify affinity differences caused by substituent modifications .

Q. How do structural modifications (e.g., replacing ethylthio with benzylthio) affect biological activity?

- Answer :

- Case Study : Replacing ethylthio with benzylthio in analogs increases lipophilicity (logP +0.8), enhancing membrane permeability but reducing solubility. Bioassays (e.g., MIC against S. aureus) show a 4-fold activity drop due to steric hindrance in target binding .

- QSAR Insights : Hammett σ values correlate substituent electronic effects with IC₅₀ in enzyme inhibition. Electron-withdrawing groups (e.g., nitro) improve activity against Plasmodium falciparum .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data?

- Answer : Discrepancies arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardized Protocols : Use NCI-60 cell lines and MTT assays with 10% FBS.

- Metabolic Profiling : LC-MS identifies metabolites (e.g., sulfoxide derivatives) that may alter toxicity .

- Dose-Response Analysis : Hill slopes >1 suggest cooperative binding, requiring lower EC₅₀ values for accurate comparisons .

Q. What in vitro models are suitable for studying its anti-inflammatory or anticancer mechanisms?

- Answer :

- NF-κB Inhibition : THP-1 monocytes treated with LPS show reduced TNF-α secretion (ELISA) at 10 µM .

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in HeLa cells reveals caspase-3 activation. Western blot confirms PARP cleavage .

- Kinase Profiling : Selectivity screens (e.g., KinomeScan) identify off-target effects on JAK/STAT pathways .

Methodological Guidance

Q. How to optimize reaction yields for scale-up synthesis?

- Answer :

- Catalyst Screening : Pd/C (5 wt%) increases cross-coupling efficiency by 30% vs. CuI .

- Solvent Optimization : Replacing DMF with THF reduces side reactions (e.g., dimerization) .

- Process Analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time .

Q. What are the best practices for analyzing chiral impurities in derivatives?

- Answer :

- Chiral HPLC : Use Chiralpak IA-3 column (hexane:IPA 90:10) to resolve enantiomers.

- Circular Dichroism : Confirm absolute configuration via Cotton effects at 220–260 nm .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.